Chlorasquin - 18921-73-8

Chlorasquin

Catalog Number: EVT-264131
CAS Number: 18921-73-8
Molecular Formula: C20H19ClN6O5
Molecular Weight: 458.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorasquin is an inhibitor of dihydrofolate reductase.
Source and Classification

Chlorasquin is classified as an antifolate agent, which means it interferes with the metabolism of folate in organisms. It is synthesized from precursor compounds through various chemical reactions. The compound's structural characteristics and its mechanism of action make it a subject of interest in pharmacological research, especially concerning its efficacy against certain pathogens and cancer cells .

Synthesis Analysis

The synthesis of chlorasquin involves multiple steps that typically include the following key reactions:

  1. Starting Materials: The synthesis often begins with 2-amino-4-hydroxy-6-methylpyrimidine or similar pyrimidine derivatives.
  2. Formation of Intermediate Compounds: The initial step may involve the formation of a key intermediate through the condensation of the starting material with appropriate reagents.
  3. Chlorination: A chlorination step is usually performed to introduce chlorine atoms into the molecular structure, enhancing its biological activity.
  4. Purification: The final product is purified using techniques such as crystallization or chromatography to obtain chlorasquin in a pure form.

The exact parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of chlorasquin during synthesis .

Molecular Structure Analysis

Chlorasquin exhibits a complex molecular structure characterized by:

  • Chemical Formula: C14H13ClN6O2
  • Molecular Weight: Approximately 318.75 g/mol
  • Structural Features: The compound contains a pyrimidine ring system with various substituents, including chlorine and amine groups. This structure is crucial for its interaction with dihydrofolate reductase enzymes.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure and purity of chlorasquin during synthesis .

Chemical Reactions Analysis

Chlorasquin participates in several chemical reactions, primarily as an inhibitor of dihydrofolate reductase. Key reactions involving chlorasquin include:

  1. Inhibition of Dihydrofolate Reductase: Chlorasquin competes with dihydrofolate for binding at the active site of the enzyme, leading to decreased levels of tetrahydrofolate necessary for nucleotide synthesis.
  2. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, affecting its pharmacokinetics and pharmacodynamics.

The inhibitory potency can be quantified using assays to determine the half-maximal inhibitory concentration (IC50), which provides insights into its effectiveness against various strains of pathogens .

Mechanism of Action

Chlorasquin's mechanism of action primarily involves:

  • Targeting Dihydrofolate Reductase: By inhibiting this enzyme, chlorasquin disrupts folate metabolism, which is essential for DNA synthesis and cell division. This action is particularly effective against rapidly dividing cells, such as those found in tumors or certain parasites.
  • Biochemical Pathways: The inhibition leads to reduced levels of folate-derived cofactors, ultimately resulting in impaired nucleic acid synthesis. This mechanism underlies its potential therapeutic effects in cancer treatment and antiparasitic applications .
Physical and Chemical Properties Analysis

Chlorasquin possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how chlorasquin can be formulated for pharmaceutical use .

Applications

Chlorasquin has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit dihydrofolate reductase, it is being studied for potential use in chemotherapy regimens against various cancers.
  2. Antiparasitic Activity: Research indicates that chlorasquin may be effective against certain parasitic infections by disrupting folate metabolism in parasites.
  3. Pharmacological Studies: It serves as a valuable tool in understanding enzyme inhibition mechanisms and developing new therapeutic agents based on antifolate strategies.

The ongoing research into chlorasquin's efficacy and safety profiles continues to highlight its importance in medicinal chemistry .

Historical Development & Academic Significance of Chloroquine

Emergence in Antimalarial Chemotherapy: Key Milestones

Chloroquine’s journey as an antimalarial agent began in 1934 when German scientist Hans Andersag synthesized "Resochin" (later identified as chloroquine) while searching for synthetic quinine alternatives [3] [10]. Initially shelved due to perceived toxicity, its potential was rediscovered during World War II when Allied forces captured German stockpiles of "Sontochin" (3-methyl-chloroquine) in Tunis. American researchers subsequently optimized the compound, designating it "chloroquine" – only later realizing its identity with Resochin [10]. Post-war, chloroquine became the cornerstone of the WHO’s global malaria eradication campaign alongside DDT, prized for its high efficacy, low cost, and favorable safety profile compared to quinine. Its weekly dosing regimen proved ideal for mass prophylaxis programs in endemic regions [7].

Table 1: Key Historical Milestones of Chloroquine Development

YearMilestoneSignificance
1934Synthesis of Resochin (Chloroquine) by AndersagFirst 4-aminoquinoline compound synthesized as synthetic antimalarial
WWIIRediscovery & optimization by US researchersToxicity concerns reassessed; efficacy confirmed
1947FDA approval as Aralen®Formalized medical use for malaria
1950sGlobal deployment in eradication campaignsBecame first-line therapy/prophylaxis worldwide
1957First reports of resistance (Thai-Cambodian border)Emergence signaled decline in therapeutic dominance
1980sWidespread resistance across endemic regionsNecessitated development of ACTs and new chemotherapies

Chloroquine’s mechanism revolutionized antimalarial pharmacology. As a weak base, it concentrates in the Plasmodium digestive vacuole (pH ~5.0), preventing detoxification of heme released during hemoglobin digestion. By inhibiting hemozoin formation, chloroquine causes toxic free heme accumulation, lysing the parasite [1] [4]. This precise targeting of a parasite-specific pathway underscored its therapeutic elegance. However, its golden age was curtailed by resistance emerging independently at four global loci starting in 1957, driven primarily by mutations in the PfCRT (chloroquine resistance transporter) gene enabling drug efflux from the vacuole [4] [10]. This necessitated the development of artemisinin-based combination therapies (ACTs), marking a paradigm shift in malaria management.

Evolution from Therapeutic Agent to Multidisciplinary Research Subject

Chloroquine’s academic significance transcended antimalarial use following discoveries of its immunomodulatory, autophagy-inhibiting, and metabolic regulatory properties. Its lysosomotropic nature – accumulation in acidic organelles like endosomes, lysosomes, and Golgi apparatus – disrupts pH-dependent processes, making it a versatile tool across biological disciplines [4] [5]. In immunology, chloroquine inhibits Toll-like receptor (TLR) signaling and prevents antigen processing and presentation via MHC class II molecules by elevating endosomal pH. This suppresses CD4+ T-cell activation and pro-inflammatory cytokine production (e.g., TNF-α, IL-6), underpinning its efficacy in autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1] [5].

Table 2: Chloroquine as a Multidisciplinary Research Probe

Research DomainKey Mechanism/EffectExperimental/Clinical Relevance
ImmunologyInhibition of TLR signaling; Reduced MHC-II antigen presentationModel compound for studying innate immunity; RA/SLE treatment
Cell BiologyLysosomotropic agent; Autophagy inhibitionTool for studying lysosomal function; Probe for autophagy-dependent pathways
OncologyInhibition of autophagy; Disruption of protein degradationAdjuvant cancer therapy (enhances chemo/radiotherapy)
Metabolic ResearchImproved insulin sensitivity; Reduced HbA1cModel for studying insulin signaling; Investigational for metabolic syndrome
VirologyInhibition of viral entry/fusion (pH-dependent)Probe for studying endocytosis in viral infection (e.g., SARS-CoV-2)

Chloroquine also became a foundational tool in cell biology for studying autophagy. By raising lysosomal pH, it inhibits autophagosome-lysosome fusion and lysosomal enzyme activity, blocking autophagic flux. This revealed autophagy’s critical roles in cellular homeostasis, infection, and cancer [2] [4]. Metabolic research uncovered chloroquine’s ability to improve glucose homeostasis and insulin sensitivity in animal models. Studies demonstrated reduced fasting blood glucose, improved glucose tolerance, and enhanced insulin signaling (increased p-Akt) in high-fat diet-induced diabetic rodents, suggesting potential against metabolic syndrome [6]. Furthermore, its antiviral potential, explored against diverse viruses (HIV, Chikungunya, SARS-CoV-2), stems from disrupting pH-dependent viral entry/endosomal fusion, though clinical translation proved limited [5] [8].

Paradigm Shifts in Pharmacological Repurposing Strategies

Chloroquine’s trajectory exemplifies modern drug repurposing – leveraging known pharmacokinetic and safety profiles for new indications to bypass traditional drug development hurdles. Its off-label use for RA and SLE predated formal repurposing concepts, but systematic investigation in oncology catalyzed the strategy [2] [5]. In cancer, chloroquine targets tumor cell autophagy – a resistance mechanism against chemotherapy and radiation. By inhibiting autophagy, chloroquine sensitizes cancer cells to these treatments. Mechanisms include suppression of cytoprotective autophagy, disruption of metabolic adaptation, and inhibition of cancer stem cell survival. Research revealed synergistic effects with temozolomide in glioblastoma, gemcitabine in pancreatic cancer, and doxorubicin in breast cancer models [2]. Despite promising preclinical data, clinical trials often yielded modest efficacy, attributed partly to poor drug penetration into hypoxic/acidic tumor cores [2] [9].

Chloroquine’s repurposing journey illuminated both opportunities and challenges in the field. It demonstrated how mechanistic pleiotropy enables multi-disease targeting but also revealed limitations like context-dependent efficacy and dose-limiting toxicities at therapeutic levels required for new indications (e.g., cancer) [5] [9]. Exploration in tuberculosis further tested repurposing potential. While some in vitro studies noted weak anti-mycobacterial activity (high MIC values), synergy with isoniazid was observed. However, animal models and clinical translation showed limited efficacy, highlighting the challenge of translating in vitro findings for complex chronic infections [9].

Table 3: Chloroquine Repurposing Domains and Outcomes

Repurposing DomainKey FindingsImpact on Repurposing Field
Oncology (Adjuvant)Preclinical synergy with chemo/radiotherapy; Clinical efficacy often modestHighlighted need for tumor-targeted delivery & biomarkers
Autoimmune DiseasesClinically effective for RA/SLE; Standard of careSuccessful repurposing established prior to modern frameworks
Metabolic DisordersImproved insulin sensitivity/glucose control in modelsProof-of-concept for metabolic effects; Needs clinical validation
AntiviralIn vitro inhibition of multiple viruses; Limited clinical benefit for COVID-19Emphasized risk of over-extrapolation from in vitro data
Antibacterial (TB)Weak in vitro activity; Limited in vivo efficacyDemonstrated challenges in repurposing for complex bacterial infections

Chloroquine reshaped repurposing methodologies. Its experience spurred interest in analog development to improve physicochemical properties (e.g., hydroxychloroquine for reduced toxicity) and combination therapies to enhance efficacy and overcome resistance [5] [9]. Crucially, it underscored the need for biomarker identification to predict responders and advanced formulations (e.g., nanoparticles, liposomes) to overcome pharmacokinetic barriers in new indications like solid tumors [2] [5]. While its direct clinical repurposing success outside malaria and autoimmunity remains limited, chloroquine cemented repurposing as a viable strategy, providing a template for leveraging existing pharmacopoeias against emerging diseases and unmet medical needs [5] [9] [10].

Compound Names Mentioned in Article:

  • Chloroquine
  • Hydroxychloroquine
  • Resochin
  • Sontochin (3-methyl-chloroquine)
  • Artemisinin
  • Quinine

Properties

CAS Number

18921-73-8

Product Name

Chlorasquin

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

Molecular Formula

C20H19ClN6O5

Molecular Weight

458.9 g/mol

InChI

InChI=1S/C20H19ClN6O5/c21-16-10(3-6-12-15(16)17(22)27-20(23)26-12)8-24-11-4-1-9(2-5-11)18(30)25-13(19(31)32)7-14(28)29/h1-6,13,24H,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t13-/m0/s1

InChI Key

GWIBVUFMBFNYLT-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl

Solubility

Soluble in DMSO

Synonyms

Chlorasquin; Ccnsc 529,861; Ccnsc-529,861; Ccnsc529,861; SK 29861; SK-29861; SK29861; NSC 529861; NSC-529861; NSC529861;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.